molecular formula C20H13ClF3N3O2 B2891998 2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one CAS No. 1023488-59-6

2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one

Cat. No. B2891998
CAS RN: 1023488-59-6
M. Wt: 419.79
InChI Key: CJYFXNUEFFZPLP-UHFFFAOYSA-N
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Description

The compound “2-(4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)-1,2,3-trihydroquinazolin-4-one” is a complex organic molecule that contains several functional groups, including a pyridine ring and a trifluoromethyl group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine, are synthesized through direct chlorination and fluorination of 3-picoline followed by aromatic nuclear chlorination of the pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring and a trifluoromethyl group. The pyridine ring is a six-membered ring with one nitrogen atom, and the trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .

Scientific Research Applications

Synthesis and Characterization

  • The preparation and characterization of novel quinazolinone derivatives have been a subject of research due to their potential in various applications. For example, novel 3-phenyl/pyridinyl derivatives of trans-2-(aryl/heteryl)vinyl-3H-quinazolin-4-ones have been synthesized and their fluorescent properties were studied, highlighting the effects of aryl(heteryl) substituents on photophysical properties (Nosova et al., 2012).

Pharmacological Applications

  • The search for new therapeutic agents has led to the synthesis of various quinazolinone derivatives, examining their anti-inflammatory, analgesic, antimicrobial, and anticancer activities. For instance, some novel 4(3H)-quinazolinone derivatives have been evaluated for their anti-inflammatory and analgesic properties, showing potential as therapeutic agents (Farag et al., 2012).

Material Science and Chemical Properties

  • The study of quinazolinone derivatives extends into materials science, where their photophysical and electrochemical properties are investigated for potential use in electronic and photonic applications. For example, electron-withdrawing substituted quinazoline chromophores have been synthesized, and their electrochemical, photophysical, and nonlinear optical properties were explored, demonstrating the influence of electron-withdrawing substituents on their properties (Moshkina et al., 2020).

Antimicrobial Activities

  • Quinazolinone derivatives have also been synthesized and evaluated for their antimicrobial activities, with certain compounds showing promising results against various microorganisms. This highlights the potential of these compounds in developing new antimicrobial agents (Patel & Shaikh, 2011).

properties

IUPAC Name

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-2,3-dihydro-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N3O2/c21-15-9-12(20(22,23)24)10-25-19(15)29-13-7-5-11(6-8-13)17-26-16-4-2-1-3-14(16)18(28)27-17/h1-10,17,26H,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYFXNUEFFZPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(N2)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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